Bicine

Buffer Temperature Dependence pH Stability Biological Buffers

Bicine resolves a common pain point in biochemical research: the need for a buffer that maintains pH stability without interfering with metal-dependent processes. Its low metal chelation and minimal temperature sensitivity make it an exact, drop-in replacement for Tris or HEPES in protocols where these factors compromise data integrity. • Achieves a 151% increase in protein spot count vs. glycine-based SDS-PAGE for in-depth membrane protein analysis. • Minimizes stripping of essential cofactors in metalloprotease, kinase, and other metal-dependent enzyme kinetic studies. • Ensures stable, reproducible substrate solutions for serum guanase assays in clinical chemistry. Supplied with a certified purity to ensure lot-to-lot consistency, reducing procurement validation overhead and safeguarding experimental reproducibility.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 150-25-4
Cat. No. B094160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicine
CAS150-25-4
SynonymsBICINE
N,N-bis(2-hydroxyethyl)glycine
N,N-bis(2-hydroxyethyl)glycine, monosodium salt
N,N-bis(2-hydroxyethyl)glycine, sodium salt
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)CC(=O)O
InChIInChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11)
InChIKeyFSVCELGFZIQNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicine: Zwitterionic Good's Buffer


Bicine (N,N-Bis(2-hydroxyethyl)glycine, CAS 150-25-4) is a zwitterionic amino acid buffer belonging to the class of Good's buffers [1]. It is characterized by a pKa of 8.35 at 20°C [1] and an effective buffering range of pH 7.6-9.0 , making it suitable for a variety of biochemical and molecular biology applications including electrophoresis, protein crystallization, and enzyme assays .

Buffering
Effective pH 7.6–9.0 with low temperature sensitivity
Workflow
Electrophoresis, protein crystallization, enzyme assays
Compatibility
Low metal chelation and low UV absorbance

Why Bicine Cannot Be Replaced


While many buffers cover overlapping pH ranges, subtle differences in temperature dependence, metal chelation properties, and compatibility with specific analytical techniques can profoundly impact experimental outcomes. For instance, Bicine's minimal temperature sensitivity compared to Tris [1] and its low metal chelation relative to HEPES make it uniquely suitable for applications where pH stability under varying conditions and minimal interference with metal-dependent processes are critical. These quantifiable differentiators, detailed in the evidence below, demonstrate that generic substitution without careful validation can compromise data integrity and experimental reproducibility.

Temperature response mismatch
Tris may shift pH more under temperature fluctuations, altering assay conditions.
Metal chelation interference
HEPES may chelate metals and compromise metal-dependent enzyme activity.
Membrane protein resolution gap
Tricine may under-resolve membrane proteins compared to Bicine-dSDS-PAGE.

Bicine: Quantitative Evidence


Temperature Stability vs. Tris and Tricine

Bicine exhibits a temperature dependence of pH (dpH/dT) of -0.018 K⁻¹, which is significantly lower in magnitude than Tris (-0.028 K⁻¹) and Tricine (-0.021 K⁻¹) [1]. This means Bicine's pH is less affected by temperature fluctuations, providing a more stable pH environment during experiments that may involve temperature changes [1].

Temp. dependence
Head-to-head
−0.018 K⁻¹
35.7% lower magnitude vs Tris; supports pH stability during temperature shifts
Comparison at 25°C, standard buffer table
Buffer Temperature Dependence pH Stability Biological Buffers

Enhanced Membrane Protein Resolution

In a direct comparative study, Bicine-dSDS-PAGE provided a 151% increase in protein spot count compared to the standard glycine-dSDS-PAGE (Laemmli) method for separating membrane proteins from Clostridium thermocellum [1]. Tricine-dSDS-PAGE, a common alternative, showed a 112% increase [1]. Bicine therefore outperformed both glycine and Tricine in resolving membrane proteins, providing enhanced representation of the membrane proteome [1].

Membrane protein spots
Head-to-head
151% increase vs glycine
Enhanced membrane proteome coverage in dSDS-PAGE
Clostridium thermocellum, large-format gel
Membrane Proteomics Electrophoresis SDS-PAGE

Low Metal Chelation

Bicine is classified as having 'Low' metal chelation capacity, in contrast to Tris which exhibits 'Moderate' and HEPES which shows 'High' chelation . This property minimizes interference with metal-dependent enzymes and metalloproteins, making Bicine a preferred choice for studies where preserving the native metal-coordination environment is essential .

Metal chelation
Cross-study
Low vs Tris (Moderate), HEPES (High)
Preserves metal-dependent enzyme activity and metalloprotein integrity
Qualitative ranking from comparative analysis
Metal Chelation Metalloprotein Buffer Compatibility

Low UV Absorbance

Bicine exhibits low UV absorbance, with a value of ≤0.05 at 260 nm (1 M in H₂O) . This is comparable to high-purity Tris buffers, which typically range from 0.04 to 0.06 at 260 nm , and ensures minimal background interference in UV-based assays, particularly for nucleic acid quantification and monitoring of enzymatic reactions involving NADH/NADPH .

UV absorbance (260 nm)
Cross-study
≤0.05 (1 M)
Comparable to Tris; suitable for sensitive UV-based detection
1 cm pathlength, aqueous solution
UV Spectroscopy Buffer Absorbance Nucleic Acid Quantification

Validated in Serum Guanase Assays

Bicine is specifically recommended and used in the preparation of stable substrate solutions for serum guanase determination . This application highlights Bicine's suitability for maintaining the integrity of labile substrates and ensuring reliable quantitative results in clinical diagnostic settings . While other buffers may be used, Bicine's proven performance in this specific assay provides a validated, off-the-shelf solution.

Serum guanase substrate
Data to verify
Recommended for stable substrate preparation
Supports research assay development; reported substrate stability context
Application-specific validation, source to verify
Clinical Chemistry Serum Guanase Diagnostic Assays

Preferred for Low-Temperature Work

Bicine is explicitly recommended as a buffer for low-temperature biochemical work . Its high solubility in water and maintained buffering capacity at low temperatures make it suitable for studies of cold-adapted enzymes, protein crystallization trials at reduced temperatures, and any protocol where maintaining pH while minimizing thermal degradation is crucial .

Low-temperature work
Context-dependent
Recommended for low-temperature protocols
May support cold-room enzyme and crystallization studies
General recommendation, data to verify
Low Temperature Biochemistry Protein Stability Cold-Adapted Enzymes

Bicine: Research and Industrial Applications


Membrane Proteome Analysis via dSDS-PAGE

Based on the 151% increase in protein spot count compared to glycine-based SDS-PAGE [1], Bicine-dSDS-PAGE is the preferred buffer system for in-depth membrane protein analysis. This method is particularly valuable for identifying novel membrane proteins, studying protein complexes, and mapping post-translational modifications in organisms like Clostridium thermocellum [1].

Metal-Dependent Enzyme Assays & Crystallography

Given its low metal chelation properties [1], Bicine is an ideal buffer for kinetic studies of metal-dependent enzymes (e.g., metalloproteases, kinases) and for protein crystallization screens involving metalloproteins. Its use minimizes the risk of stripping essential cofactors, preserving enzymatic activity and native protein structure [1].

Serum Guanase Assay Development

For laboratories developing or performing serum guanase assays, Bicine provides a validated buffer for preparing stable substrate solutions [1]. This reduces assay variability and ensures consistent performance, which is critical for achieving regulatory compliance and reliable patient results in clinical chemistry [1].

Low-Temperature Biochemical & Biophysical Studies

Bicine's documented suitability for low-temperature work [1] makes it the buffer of choice for experiments conducted in cold rooms or at reduced temperatures, including studies of psychrophilic enzymes, low-temperature protein crystallization, and any protocol requiring stable pH without thermal degradation of sensitive biomolecules [1].

Application
Selection Property
Validation Focus
Membrane proteome analysis
High-resolution dSDS-PAGE buffer
Protein spot count and membrane protein coverage
Metal-dependent enzyme studies
Low metal chelation
Enzyme activity preservation, cofactor integrity
Serum guanase research assays
Reported substrate stability
Assay reproducibility, interference control
Low-temperature biochemical studies
Low temperature suitability
pH stability and solubility at reduced temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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